GM1-Ganglioside -

GM1-Ganglioside

Catalog Number: EVT-13522506
CAS Number:
Molecular Formula: C73H134N4O31
Molecular Weight: 1563.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GM1 ganglioside, known scientifically as monosialotetrahexosylganglioside, is a complex glycosphingolipid primarily found in the brain and nervous tissues. It plays critical roles in neuronal differentiation, cell signaling, and neuroprotection. Structurally, GM1 consists of a ceramide backbone linked to an oligosaccharide unit containing five sugar molecules, one of which is a sialic acid. This compound is integral to maintaining the integrity of neuronal membranes and facilitating communication between cells .

Source

The primary source of GM1 ganglioside is the mammalian brain, particularly from pigs, sheep, and calves. Extraction methods typically involve isolating total brain lipids followed by chromatographic purification techniques to obtain GM1 from a mixture of gangliosides .

Classification

GM1 falls under the category of gangliosides, which are glycosphingolipids characterized by their sialic acid content. Gangliosides are classified based on the number of sialic acid residues they contain; GM1 is classified as a monosialoganglioside due to its single sialic acid unit .

Synthesis Analysis

Methods

The synthesis of GM1 ganglioside can be achieved through various methodologies, including natural extraction from biological sources and synthetic approaches. The latter has gained attention due to the increasing demand for structurally defined gangliosides for research and therapeutic applications.

Chemoenzymatic Synthesis: A notable method involves a modular chemoenzymatic cascade assembly (MOCECA) strategy. This technique allows for the customized synthesis of GM1 analogs with diverse ceramide structures and glycan modifications. The process typically employs specific enzymes to facilitate glycosylation reactions under mild conditions, achieving high yields in short time frames .

Chemical Synthesis: Traditional chemical synthesis methods involve multiple steps including oxidation and fragmentation reactions to modify the oligosaccharide chain. For example, ozone oxidation can break specific bonds in the sphingosine backbone to create desired derivatives .

Molecular Structure Analysis

Structure

The molecular structure of GM1 consists of a ceramide backbone linked to an oligosaccharide chain. The oligosaccharide portion includes:

  • Galactose
  • N-acetylgalactosamine
  • Sialic acid (N-acetylneuraminic acid)

The complete structure can be represented as:

 Gal 1 3 GalNAc 1 4 Neu5Ac 2 3 Gal 1 4 Glc 1 1 Cer\text{ Gal 1 3 GalNAc 1 4 Neu5Ac 2 3 Gal 1 4 Glc 1 1 Cer}

This structure highlights the arrangement and types of sugar residues involved in GM1 ganglioside .

Data

  • Molecular Weight: Approximately 707.63 g/mol
  • Chemical Formula: C26H45N1O21
  • CAS Number: 75645-24-8 .
Chemical Reactions Analysis

GM1 ganglioside participates in several biochemical reactions that are crucial for its function:

  • Glycosylation Reactions: These reactions involve the transfer of sugar moieties to form complex glycan structures. Enzymatic processes often utilize specific glycosyltransferases to achieve high specificity and efficiency.
  • Degradation Reactions: GM1 can be catabolized by sialidases, which remove sialic acid residues, leading to the formation of other gangliosides or simpler glycolipids. This process is essential for maintaining cellular homeostasis and recycling components for membrane synthesis .
Mechanism of Action

GM1 ganglioside exerts its effects primarily through interactions with proteins and receptors on neuronal cells:

  • Neuroprotection: GM1 promotes neuronal survival by enhancing growth factor signaling pathways and protecting against neurodegenerative processes through mechanisms such as autophagy.
  • Receptor Activity: It serves as a receptor for cholera toxin, facilitating its entry into cells, which underscores its role in cell signaling pathways related to membrane dynamics and cellular communication .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: GM1 is amphiphilic, allowing it to interact with both hydrophobic and hydrophilic environments. It forms aggregates in aqueous solutions at low concentrations.
  • Critical Micelle Concentration (CMC): The CMC for GM1 is reported between 108M10^{-8}M and 109M10^{-9}M, indicating its ability to self-associate in biological membranes .

Chemical Properties

  • Stability: GM1 is relatively stable under physiological conditions but can undergo enzymatic degradation.
  • Interactions: The oligosaccharide chain facilitates hydrogen bonding with neighboring molecules, influencing membrane organization and fluidity .
Applications

GM1 ganglioside has significant scientific applications:

  • Neuroscience Research: It is used extensively in studies investigating neuronal function, signaling pathways, and neurodegenerative diseases.
  • Therapeutic Development: Due to its neuroprotective properties, GM1 is explored as a potential therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Diagnostic Tools: Its role as a receptor for toxins makes it relevant in developing diagnostic markers for certain diseases linked to ganglioside metabolism abnormalities .
Molecular Structure and Biosynthetic Pathways of GM1-Ganglioside

Enzymatic Synthesis and Glycosyltransferase Networks

GM1 ganglioside (Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-1'Cer) is synthesized via a tightly regulated, multi-step enzymatic pathway in the endoplasmic reticulum (ER) and Golgi apparatus. The biosynthesis initiates at lactosylceramide (LacCer), where CMP-sialic acid:LacCer α2-3 sialyltransferase (ST-I/GM3 synthase) catalyzes the addition of sialic acid to form GM3 [1] [8]. Subsequent steps involve:

  • UDP-GalNAc:GM3 β1-4 N-acetylgalactosaminyltransferase (GalNAcT), converting GM3 to GM2
  • UDP-Gal:GM2 β1-3 galactosyltransferase (GalT-3), forming GM1 by adding a terminal galactose to GM2 [5] [10].

Glycosyltransferases form transient multi-enzyme complexes that enhance reaction efficiency and substrate channeling. For example, GalNAcT physically associates with sialyltransferases in the Golgi, creating a "metabolic channel" that minimizes intermediate diffusion [8]. Knockout studies reveal that disrupting these enzymes causes severe neuropathologies: GalNAcT−/− mice exhibit demyelination and axonal degeneration, while ST-I−/− models show cochlear degeneration and ADHD-like behaviors [1]. Developmental regulation is critical—embryonic brains express simple gangliosides (GM3/GD3), while mature brains shift toward complex species (GM1/GD1a) via transcriptional control of glycosyltransferases [1] [10].

Table 1: Key Enzymes in GM1 Biosynthesis

EnzymeGeneReactionPhenotype of Knockout Models
GM3 synthase (ST-I)ST3GAL5LacCer → GM3Deafness, ADHD-like behavior
GalNAcT (GM2 synthase)B4GALNT1GM3 → GM2Demyelination, reduced neural conduction
β1,3-Galactosyltransferase (GalT-3)B3GALT4GM2 → GM1Impaired neurite outgrowth

Ceramide Diversity and Lipid Moiety Customization

The ceramide moiety of GM1 consists of a sphingosine base (d18:1 or d20:1) amide-linked to fatty acids (C14–C26). This domain governs membrane trafficking and nanodomain organization:

  • Saturated acyl chains (e.g., C16:0, C18:0) enable tight packing with cholesterol and sphingomyelin in lipid rafts, directing GM1 to lysosomal compartments [6] [9]. The C14* motif—a 14-carbon saturated segment proximal to the ceramide headgroup—is essential for cholesterol-dependent sorting [6].
  • Unsaturated chains (e.g., C16:1, C18:1) introduce kinks that disrupt lipid order, diverting GM1 toward recycling/retrograde pathways [6] [9].
  • Very-long-chain fatty acids (C24:0/C24:1) counteract kink-induced disordering by extending saturated segments beyond cholesterol’s planar zone, restoring raft association [6].

During brain aging, the ratio of C20/C18 sphingosines increases, suggesting ceramide customization influences neuronal membrane stability [3]. Synthetic GM1 analogs with modified ceramides (e.g., C18:3) induce neurotoxicity or apoptosis, underscoring structural precision in neurotrophic functions [3].

Chemoenzymatic Cascade Assembly Strategies for Analog Synthesis

Traditional chemical synthesis of GM1 is hampered by stereoselectivity challenges. The Modular Chemoenzymatic Cascade Assembly (MOCECA) strategy overcomes this by decoupling synthesis into four interchangeable modules [3]:

  • Sphingosine diversification: Chemically synthesize sphingosines (d18:1/d20:1) from L-serine via a 7-step route (41% yield, hectogram scale) [3].
  • Oligosaccharide production: Generate glycan fluorides (e.g., GM1 pentasaccharide) using one-pot glycosyltransferase reactions.
  • Glycosylsphingosine coupling: Employ glycosynthases to link oligosaccharides to sphingosines (>84% yield).
  • Ceramide completion: Use Shewanella alga sphingolipid ceramide N-deacylase (SA_SCD) to attach diverse fatty acids.

This approach enables industrial-scale GM1 production (hectogram quantities) and systematic generation of analogs. For example, 10 GM1 variants with customized ceramides were synthesized to probe structure-activity relationships [3]. MOCECA also resolved pharmaceutical ambiguities—commercial GM1 drugs (e.g., Sygen™) were confirmed as mixtures of d18:1 sphingosine with C18:0/C20:0 fatty acids, not saturated sphingosines as previously documented [3].

Modular Approaches for Oligosaccharide-Ceramide Combinatorial Engineering

Combinatorial engineering leverages the functional segregation of GM1’s domains: the oligosaccharide (ligand recognition) and ceramide (membrane anchoring). Strategies include:

  • Oligosaccharide-focused engineering: Chemical ozonolysis cleaves natural GM1’s ceramide, yielding "OligoGM1" (50% yield). This head retains neurotrophic activity, binding TrkA receptors to promote neurite outgrowth [4] [10]. Photoactivatable OligoGM1 derivatives identify interactors (e.g., neurotrophin receptors) via crosslinking [4].
  • Ceramide swapping: MOCECA assembles non-natural pairings (e.g., GM1 oligosaccharide + C18:3 acyl chain), revealing that unsaturated ceramides enhance neuritogenesis by 40% compared to saturated analogs [3].
  • Hybrid glycolipids: Combining ganglio-series oligosaccharides with globo-series ceramides generates chimeric molecules for probing domain-specific functions [10].

Table 2: Functional Impact of Engineered GM1 Domains

Modification TypeExampleBiological Effect
Oligosaccharide deletionGM1 → OligoGM1Retains TrkA activation, neurite outgrowth
Acyl chain unsaturationC18:0 → C18:1Enhances neuritogenesis by 40%
Sphingosine elongationd18:1 → d20:1Improves membrane stability in aging neurons

These approaches demonstrate that GM1’s glycan drives receptor interactions, while the ceramide tunes membrane dynamics—a duality enabling precise targeting in neurotherapeutic development [3] [4] [9].

Table 3: Ganglioside Classification by Core Structure

SeriesCore StructureExample Gangliosides
GanglioGalβ1-3GalNAcβ1-4Galβ1-4Glcβ1-CerGM1, GD1a, GT1b
GalaGalα1-4Galβ1-CerGM4
LactoGalβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-CerGM3 (non-ganglio)
GloboGalNAcβ1-3Galα1-4Galβ1-4Glcβ1-CerSSEA-4

Properties

Product Name

GM1-Ganglioside

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

Molecular Formula

C73H134N4O31

Molecular Weight

1563.9 g/mol

InChI

InChI=1S/C73H131N3O31.H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70;/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97);1H3/b33-31+;/t44-,45+,46+,47-,48-,49-,50-,51-,53-,54-,55-,56+,57+,58+,59-,60-,61-,62-,63-,64+,65-,66-,67-,68+,69-,70+,71+,73+;/m1./s1

InChI Key

XKTKEUMFELHBSG-CHKFDBMMSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O.N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.